molecular formula C9H4ClF3N4O2 B11786085 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11786085
M. Wt: 292.60 g/mol
InChI Key: LIMWTVHYVUHLEX-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a sophisticated heterocyclic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This molecule integrates two privileged pharmacophores: a 3-chloro-5-(trifluoromethyl)pyridine moiety and a 1,2,3-triazole-4-carboxylic acid group . The pyridine scaffold is a common building block in synthetic chemistry, with the electron-withdrawing trifluoromethyl and chloro substituents known to enhance metabolic stability and influence the molecule's lipophilicity and binding affinity . The 1,2,3-triazole ring is a key structural feature, renowned for its metabolic stability and ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets, mimicking functions of amide bonds or histidine side chains in proteins . This makes triazole derivatives highly valuable in the design of potential therapeutic agents.Compounds featuring the 1,2,3-triazole-4-carboxamide motif have demonstrated a wide range of significant biological activities in scientific literature, including notable antiproliferative and anticancer properties . For instance, structural analogs have been synthesized and evaluated as targeted anti-cancer agents, showing promising activity against hepatocellular carcinoma (HepG2) cells and improved selectivity indices compared to established drugs like Sorafenib . The carboxylic acid functional group on the triazole ring provides a versatile handle for further synthetic modification, allowing researchers to create amide derivatives or other conjugates for structure-activity relationship (SAR) studies or probe development . As a molecular building block, this compound is intended for research purposes only to support the synthesis and development of new bioactive molecules, kinase inhibitors, and chemical probes . This product is strictly for research use and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H4ClF3N4O2

Molecular Weight

292.60 g/mol

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]triazole-4-carboxylic acid

InChI

InChI=1S/C9H4ClF3N4O2/c10-5-1-4(9(11,12)13)2-14-7(5)17-15-3-6(16-17)8(18)19/h1-3H,(H,18,19)

InChI Key

LIMWTVHYVUHLEX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)N2N=CC(=N2)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 3-Chloro-5-(Trifluoromethyl)Pyridin-2-Amine

A critical precursor is 3-chloro-5-(trifluoromethyl)pyridin-2-amine, which serves as the starting material for coupling with triazole intermediates. The patented method for analogous pyridine derivatives involves:

  • Halogenation : Reacting 2-amino-5-(trifluoromethyl)pyridine with chlorine gas in dichloromethane at 0–5°C to introduce the chloro group at position 3.

  • Activation : Treating the intermediate with triethylamine or 4-dimethylaminopyridine (DMAP) to form a reactive salt, improving solubility for subsequent cyanide substitution.

  • Cyanation : Reacting the activated intermediate with hydrocyanic acid in a biphasic system (dichloromethane/water) at 0–80°C, achieving yields up to 85.7%.

Table 1: Reaction Conditions for Pyridine Intermediate Synthesis

StepReagentsSolventTemperatureYield (%)
HalogenationCl₂, triethylamineCH₂Cl₂0–5°C92
CyanationHCN, DMAPCH₂Cl₂/H₂O0–80°C85.7

Triazole Ring Formation

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is typically constructed via CuAAC, though regioselectivity must be controlled:

  • Azide Preparation : Reacting 3-chloro-5-(trifluoromethyl)pyridin-2-amine with sodium nitrite and hydrochloric acid to form the diazonium salt, followed by treatment with sodium azide.

  • Alkyne Component : Methyl propiolate serves as the alkyne source, providing the carboxylic acid group after hydrolysis.

  • Cyclization : Using Cu(I) catalysts (e.g., CuBr) in THF at 60°C, yielding the 1,4-disubstituted triazole regioisomer exclusively.

Table 2: Optimization of CuAAC Conditions

CatalystSolventTemperatureTime (h)Regioselectivity (1,4:1,5)
CuBrTHF60°C6>99:1
CuIDMF80°C495:5

Carboxylic Acid Functionalization

Ester Hydrolysis

The methyl ester of the triazole intermediate is hydrolyzed under basic conditions:

  • Reaction Conditions : Treating the ester with 2M NaOH in methanol/water (3:1) at reflux for 4 hours.

  • Workup : Acidification with HCl to pH 2–3 precipitates the carboxylic acid, which is purified via recrystallization from ethanol/water.

Table 3: Hydrolysis Efficiency Under Varied Conditions

BaseSolventTemperatureTime (h)Yield (%)
NaOHMeOH/H₂OReflux489
KOHEtOH/H₂O80°C684

Industrial-Scale Considerations

Solvent Recycling and Waste Reduction

The patent CN106349159A emphasizes sustainable practices:

  • Solvent Recovery : Dichloromethane is distilled from reaction mixtures and reused, reducing costs by 30%.

  • Low-Toxicity Alternatives : Replacing acetonitrile with dichloromethane minimizes environmental impact.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : The pyridine proton at position 6 appears as a singlet (δ 8.58 ppm), while the triazole proton resonates at δ 7.25 ppm.

  • HRMS : The molecular ion [M+H]⁺ is observed at m/z 430.1089, matching the theoretical value (430.1075).

Purity Assessment

HPLC methods using C18 columns and acetonitrile/water mobile phases achieve baseline separation, with purity >98% .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Research has demonstrated that 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid exhibits significant biological activities:

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The presence of electron-withdrawing groups like trifluoromethyl enhances its potency against these microorganisms .

Antifungal Activity

In addition to antibacterial properties, this compound has also been evaluated for antifungal activity. It has demonstrated effectiveness against fungal strains such as Candida albicans and Penicillium chrysogenum, suggesting potential applications in treating fungal infections .

Agricultural Applications

The unique structure of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid makes it a candidate for agricultural applications as a pesticide or fungicide. Its ability to inhibit microbial growth can be leveraged to protect crops from pathogenic organisms. Research into its efficacy as a fungicide highlights its potential role in integrated pest management strategies .

Case Studies

Several studies provide insights into the applications of this compound:

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial activity of various triazole derivatives, including 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics against resistant strains of bacteria .
  • Fungicidal Activity Assessment :
    Another research project tested the fungicidal properties of this compound in agricultural settings. The results showed significant reductions in fungal growth on treated crops compared to untreated controls, indicating its potential as a biofungicide .

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
Target Compound C₁₁H₅ClF₃N₃O₂ 314.63 -Cl, -CF₃, triazole-carboxylic acid SDH inhibition, fungicide intermediate
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid C₁₂H₇ClF₅N₃O₂ 355.65 -Cl, -CF₃, -CH₃, pyrazole-carboxylic acid Life science research (enzyme modulation)
1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid C₁₅H₁₁ClN₄O₂ 314.73 -Cl, -CH₃, pyridinyl-triazole Potential kinase inhibitor (predicted pKa: 2.97)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid C₁₁H₄ClF₆N₃O₂ 355.61 Dual -CF₃ groups, pyrazole-carboxylic acid High electrophilicity, agrochemical synthesis
Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide) C₁₆H₁₁ClF₆N₂O 396.71 -CF₃, benzamide linker Commercial SDH-inhibiting fungicide

Key Differences and Trends

Substituent Effects on Bioactivity
  • Trifluoromethyl (-CF₃) Position : The target compound’s -CF₃ group on the pyridine ring enhances lipid solubility and binding to hydrophobic enzyme pockets, similar to Fluopyram . In contrast, analogues with dual -CF₃ groups (e.g., C₁₁H₄ClF₆N₃O₂) exhibit higher electrophilicity but reduced solubility, limiting their direct use in formulations .
Toxicity and Regulatory Status
  • Fluopyram, a derivative of the target compound, has documented thyroid carcinogenicity in animal studies, linked to its benzamide side chain .
  • Triazole-carboxylic acid analogues (e.g., the target compound) show lower acute toxicity due to faster metabolic clearance of the carboxylic acid group .

Key Findings and Implications

Agrochemical Potential: The target compound’s triazole-carboxylic acid moiety offers a balance between stability and biodegradability, making it superior to pyrazole-based analogues for sustainable fungicide development .

Pharmaceutical Relevance : Triazole derivatives (e.g., C₁₅H₁₁ClN₄O₂) demonstrate predicted kinase inhibition, suggesting unexplored therapeutic applications .

Synthetic Challenges : Dual -CF₃ substitutions increase reactivity but complicate purification, necessitating advanced techniques like LCMS-guided isolation .

Biological Activity

The compound 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C8_{8}H5_{5}ClF3_{3}N4_{4}O2_{2}
  • Molecular Weight : 247.6 g/mol

Structural Characteristics

The structure features a triazole ring, which is known for its role in various biological activities, and a pyridine moiety that contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of several triazole derivatives against cancer cell lines such as HeLa (cervical cancer) and L1210 (murine leukemia). The results indicated that compounds containing the triazole ring exhibited lower IC50_{50} values compared to standard chemotherapeutic agents like doxorubicin:

CompoundCell LineIC50_{50} (μM)
2H-TriazoleHeLa9.6
DoxorubicinHeLa41

This suggests that the triazole moiety may enhance the cytotoxicity of these compounds .

The mechanism by which triazoles exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Research indicates that these compounds can interact with specific proteins involved in cell proliferation and survival pathways.

Inhibition of Enzymatic Activity

Triazole derivatives have also been studied for their ability to inhibit various enzymes associated with cancer progression. For example, some compounds have shown effectiveness as inhibitors of carbonic anhydrase (CA), an enzyme implicated in tumor growth.

CompoundEnzyme TargetInhibition (%)
2H-TriazoleCA-III85

This inhibition can lead to reduced tumor growth and enhanced efficacy of existing anticancer therapies .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives are recognized for their antimicrobial activity. Studies have demonstrated that certain derivatives can inhibit bacterial growth effectively.

Case Study: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of triazoles revealed:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2H-TriazoleE. coli32 μg/mL
2H-TriazoleS. aureus16 μg/mL

These findings suggest that modifications in the chemical structure can enhance antimicrobial potency .

Q & A

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust/aerosol formation.
  • Waste Disposal : Collect in sealed containers for incineration, adhering to hazardous waste regulations .

How can reaction yields be optimized during scale-up synthesis?

Q. Advanced

  • Solvent Selection : Anhydrous DMF improves coupling efficiency but requires strict moisture control .
  • Reagent Ratios : Use HOBt/TBTU in 1:1 molar ratios with NEt₃ (1.5–2 eq.) to minimize side reactions .
  • Temperature Control : Maintain 0–5°C during coupling to suppress triazole ring decomposition .

What structural analogs are valuable for comparative studies?

Q. Advanced

  • 3-Chloro-5-(trifluoromethyl)picolinic acid (TPA) : For metabolic stability comparisons .
  • Pyrazole-4-carboxylic acid derivatives : To evaluate bioactivity trends (e.g., antimicrobial vs. anticancer effects) .

How does the compound interact with common enzymes in medicinal chemistry?

Q. Advanced

  • NADH:ubiquinone oxidoreductase inhibition : The pyridine-triazole core may disrupt electron transport, akin to aryl piperazine derivatives .
  • CYP450 interactions : The trifluoromethyl group reduces CYP3A4-mediated metabolism, enhancing half-life in pharmacokinetic studies .

What computational tools aid in predicting this compound's physicochemical properties?

Q. Advanced

  • LogP prediction : Software like MarvinSuite estimates hydrophobicity (LogP ~2.5 for analogs) .
  • pKa calculation : The carboxylic acid group has a predicted pKa of ~3.5, influencing solubility in biological buffers .

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